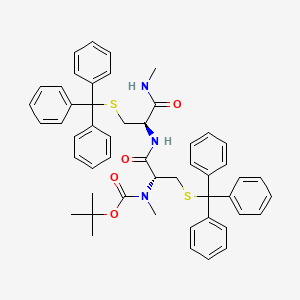
tert-butyl Methyl((R)-1-(((R)-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its tert-butyl and tritylthio groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and introduction of tritylthio groups. The reaction conditions often require the use of specific reagents such as tert-butyl chloroformate, trityl chloride, and methylamine under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of oxygen atoms, forming amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways and understanding molecular functions.
Medicine
In medicine, the compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents that can target specific biological pathways, offering new avenues for treating diseases.
Industry
In the industrial sector, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved include signal transduction and metabolic processes, where the compound can alter the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the tritylthio moieties.
Methyl carbamate: Another related compound with a simpler structure and different reactivity.
Tritylthio derivatives: Compounds with tritylthio groups that exhibit similar chemical properties and reactivity.
Uniqueness
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is unique due to its combination of tert-butyl, methylamino, and tritylthio groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C51H53N3O4S2 |
|---|---|
Molecular Weight |
836.1 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxo-3-tritylsulfanylpropan-2-yl]amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C51H53N3O4S2/c1-49(2,3)58-48(57)54(5)45(37-60-51(41-30-18-9-19-31-41,42-32-20-10-21-33-42)43-34-22-11-23-35-43)47(56)53-44(46(55)52-4)36-59-50(38-24-12-6-13-25-38,39-26-14-7-15-27-39)40-28-16-8-17-29-40/h6-35,44-45H,36-37H2,1-5H3,(H,52,55)(H,53,56)/t44-,45-/m0/s1 |
InChI Key |
XLIASKUKKPQDJT-GSVOJQHPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















